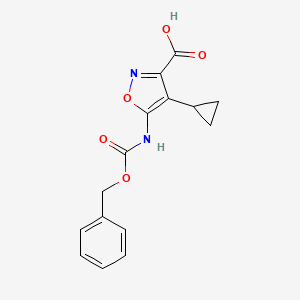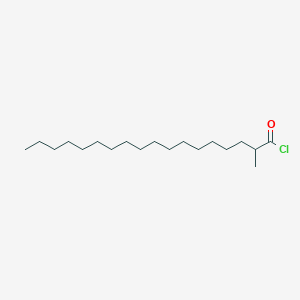
2-Methyloctadecanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloctadecanoyl chloride is a chemical compound with the molecular formula C19H37ClO and a molecular weight of 316.95 . It is a type of acyl chloride .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 37 hydrogen atoms, one chlorine atom, and one oxygen atom . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or software like MolView .
Wissenschaftliche Forschungsanwendungen
Extraction and Determination of Heavy Metals :
- A study by Habibollahi et al. (2018) developed a novel extraction method using dispersive liquid-liquid microextraction and the solidification of deep eutectic solvent for determining heavy metals in soil and vegetables. This method utilized a green solvent consisting of 1-decyl-3-methylimidazolium chloride and 1-undecanol, offering advantages like material stability and a suitable freezing point near room temperature (Habibollahi et al., 2018).
Microcapsule Preparation with Encapsulated Dodecanol :
- Xiang (2008) conducted research where Poly2-(methacryloyloxy)ethyltrimethylammonium chloride was used to coacervate with acacia for forming microcapsules. This study has significance in the fields like insect pheromone simulation and drug delivery (Xiang, 2008).
Synthesis of Heterocyclic Compounds of Industrial Application :
- Eissa and El-Sayed (2006) explored the synthesis of condensed and noncondensed heterocyclic compounds starting from 2-hydroxyoctadecanoyl chloride. These compounds have potential applications as antimicrobial and surface-active agents in industries like pharmaceuticals and cosmetics (Eissa & El-Sayed, 2006).
Chemical Paint Removers and Interactions with Polyurethane Coatings :
- Young et al. (2014) studied the interactions of methylene chloride with polyurethane coatings, providing insights into the physicochemical aspects of chemical paint removers. Their research is critical for understanding and improving paint stripping processes (Young et al., 2014).
Methyl Chloride as a Gas-Tracer for Stream Reaeration Studies :
- Wilcock (1984) described a method using methyl chloride as a gas-tracer to measure stream reaeration rate coefficients, highlighting its application in environmental studies and water quality management (Wilcock, 1984).
Nitration of Biphenyl Derivatives for Fluorescent Chloride Sensors :
- Das et al. (2021) synthesized a chloride sensor via selective nitration of a biphenyl derivative, demonstrating applications in the field of optical sensing and spectroscopy (Das et al., 2021).
Zukünftige Richtungen
The future directions of 2-Methyloctadecanoyl chloride would depend on its potential applications. For instance, if it is found to have useful properties in a particular field (e.g., materials science, pharmaceuticals), research might focus on optimizing its synthesis, improving its properties, or exploring new applications .
Eigenschaften
IUPAC Name |
2-methyloctadecanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCSCLOUYJZOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

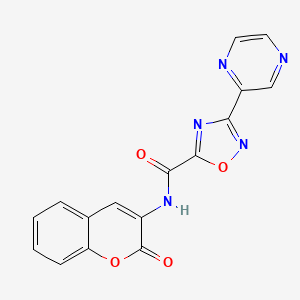

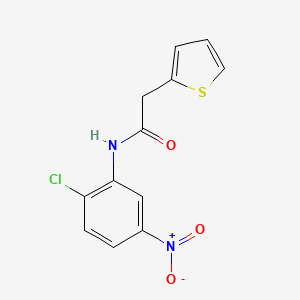
![Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791612.png)
![N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine](/img/structure/B2791613.png)
![2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid](/img/structure/B2791614.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2791616.png)
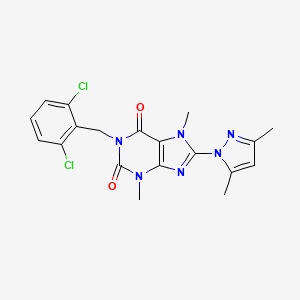



![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2791628.png)
